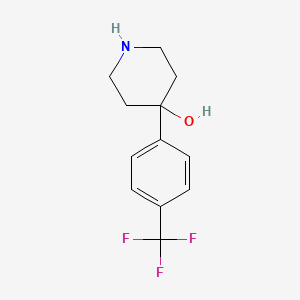

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol

Description

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-4-ol moiety.

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZLCYKEVNALMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571069 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-71-6 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Coupling Reactions: The phenyl ring with the trifluoromethyl group is coupled with the piperidine ring using Suzuki-Miyaura coupling or other cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally benign solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted phenyl derivatives .

Scientific Research Applications

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the piperidine ring.

4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group and a formyl group instead of the piperidine ring.

Uniqueness

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its application in drug development .

Biological Activity

4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol is a piperidine derivative notable for its potential applications in medicinal chemistry, particularly as an analgesic and in the treatment of neurological disorders. This compound features a trifluoromethyl group on the phenyl ring, which contributes to its unique biological properties and reactivity.

- Molecular Formula : C12H14F3N1O

- Molecular Weight : Approximately 245.25 g/mol

The compound's structure facilitates various chemical reactions, including nucleophilic substitutions, which are crucial for synthesizing derivatives with enhanced biological activity.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic activity. Studies have shown that certain derivatives can effectively relieve pain without relying solely on opioid pathways, making them promising candidates for pain management therapies. For instance, animal models have demonstrated efficacy in reducing pain responses, suggesting a multifaceted mechanism of action that may involve modulation of both central and peripheral pathways.

The analgesic effects are believed to be linked to the compound's interaction with dopamine receptors, particularly the D2 subtype. This interaction may play a role in its therapeutic effects against various neurological conditions. Additionally, derivatives of this compound have been shown to influence pain perception through diverse mechanisms, further highlighting its potential as a non-opioid analgesic.

Case Studies

- Kinetic Resolution Study :

- A study utilized lipase-catalyzed transesterification to achieve the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers. The optimized conditions yielded an enantiomeric excess greater than 99% and a conversion rate of 50.3%.

- Binding Affinity Studies :

- Interaction studies have focused on the compound's binding affinity to dopamine receptors. These studies suggest that variations in the chemical structure can significantly affect binding efficacy and biological activity.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Analgesic Activity | Binding Affinity (D2 Receptor) | Notes |

|---|---|---|---|

| This compound | High | Moderate | Non-opioid analgesic potential |

| 4-(4-Chlorophenyl)piperidin-4-ol | Moderate | Low | Similar structure but less activity |

| 1-(4-(Trifluoromethyl)phenyl)ethanol | High | High | Important precursor for synthesis |

Future Research Directions

Future investigations should focus on:

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for specific biological targets.

- In Vivo Efficacy Studies : Conducting comprehensive studies in animal models to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : Elucidating the precise mechanisms by which these compounds exert their analgesic effects, particularly their interactions with neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Trifluoromethyl-phenyl)-piperidin-4-ol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation of piperidine precursors with trifluoromethyl-substituted aryl halides. Key steps include protecting group strategies (e.g., Boc protection) to stabilize intermediates and avoid side reactions. Purification methods like column chromatography (silica gel, eluent optimization) or recrystallization are critical for isolating high-purity products. Analytical techniques (HPLC, NMR, LC-MS) validate structural integrity .

Q. What spectroscopic and computational tools are recommended for characterizing this compound?

- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the piperidine ring conformation and trifluoromethyl-phenyl substitution. FT-IR identifies hydroxyl and C-F stretching vibrations. Mass spectrometry (HRMS/ESI-MS) verifies molecular weight. Computational tools like DFT calculations (e.g., Gaussian, ORCA) model electronic properties and predict reactive sites for further functionalization. Pair experimental data with computational results to resolve ambiguities .

Q. How should researchers handle safety concerns related to this compound in laboratory settings?

- Methodological Answer : Refer to GHS hazard classifications (e.g., skin/eye irritation, respiratory risks). Use fume hoods, nitrile gloves, and safety goggles during synthesis. Store the compound in airtight containers under inert gas (N2 or Ar) to prevent degradation. Emergency protocols include immediate rinsing with water for eye/skin exposure and medical consultation for inhalation/ingestion .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply 2<sup>k</sup> factorial design to test variables like temperature, solvent polarity, catalyst loading, and reaction time. Use ANOVA to identify significant factors (e.g., solvent choice may dominate yield). Response Surface Methodology (RSM) refines optimal conditions. For example, a polar aprotic solvent (DMF) at 80°C with 10 mol% Pd catalyst could maximize efficiency. Validate predictions with confirmatory runs .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Conduct dose-response studies across multiple models (e.g., HEK293 vs. HeLa cells) to confirm target specificity. Compare batch purity via LC-MS and retest biological activity. Collaborate with computational chemists to validate structure-activity relationships (SAR) using molecular docking (AutoDock, Schrödinger) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how can this be modeled?

- Methodological Answer : The CF3 group enhances lipophilicity and metabolic stability. Use PAMPA assays to predict blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) estimate clearance rates and cytochrome P450 interactions. Experimental validation via in vitro microsomal stability assays (human/rat liver microsomes) quantifies metabolic half-life. Pair with MD simulations to study membrane interactions .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under radical or photochemical conditions?

- Methodological Answer : Radical reactions (e.g., AIBN-initiated) explore C-H functionalization at the piperidine ring. Use EPR spectroscopy to detect radical intermediates. Photochemical studies (UV-Vis irradiation) assess stability and potential for photo-induced degradation. Compare reaction outcomes under O2 vs. N2 to evaluate oxidative pathways. Mechanistic proposals should integrate kinetic data (rate constants) and DFT-computed transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.